molecular formula C18H13N5O2 B14371581 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine CAS No. 91432-16-5

2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine

Cat. No.: B14371581
CAS No.: 91432-16-5
M. Wt: 331.3 g/mol
InChI Key: BHXXMJXEAMATJO-UHFFFAOYSA-N
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Description

2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine typically involves the condensation reaction between 2-methyl-6H-perimidine-6-one and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of corresponding amines from the hydrazone linkage.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The hydrazone linkage can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-[2-(4-aminophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-6-[2-(4-chlorophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Properties

CAS No.

91432-16-5

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

(2-methyl-1H-perimidin-6-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C18H13N5O2/c1-11-19-16-4-2-3-14-15(9-10-17(20-11)18(14)16)22-21-12-5-7-13(8-6-12)23(24)25/h2-10H,1H3,(H,19,20)

InChI Key

BHXXMJXEAMATJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=C3N1

Origin of Product

United States

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